1-phenylazepane

MCHR1 PET tracer radiosynthesis

1-Phenylazepane (N-phenylazepane, CAS 40832-99-3) is a seven-membered saturated azacycle (azepane) bearing an N-phenyl substituent. Its molecular formula is C₁₂H₁₇N with a molecular weight of 175.27 g·mol⁻¹.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 40832-99-3
Cat. No. B1616940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylazepane
CAS40832-99-3
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
InChIKeyYMDZJGQBSPNMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylazepane (CAS 40832-99-3): Core Structural and Procurement Baseline


1-Phenylazepane (N-phenylazepane, CAS 40832-99-3) is a seven-membered saturated azacycle (azepane) bearing an N-phenyl substituent. Its molecular formula is C₁₂H₁₇N with a molecular weight of 175.27 g·mol⁻¹ [1]. This N-aryl azepane scaffold places the phenyl group directly on the endocyclic nitrogen, distinguishing it fundamentally from C-phenyl regioisomers (2-, 3-, and 4-phenylazepane) in terms of electronic character, conformational behavior, and synthetic accessibility [2]. The N-phenyl substitution pattern enables direct access via catalytic N-arylation or vapor-phase N-alkylation strategies that are not applicable to C-phenyl isomers, positioning 1-phenylazepane as a strategically distinct building block for medicinal chemistry and PET tracer precursor programs [3].

Why 1-Phenylazepane Cannot Be Replaced by C-Phenyl Azepane Isomers in Procurement


The phenyl substitution position on the azepane ring dictates the chemical reactivity, biological target engagement, and downstream synthetic utility of each isomer. 2-, 3-, and 4-phenylazepane isomers possess the phenyl group on a ring carbon, rendering the nitrogen a secondary amine available for further functionalization—a key feature exploited in opioid pharmacophores such as meptazinol (3-phenylazepane derivative) and ethoheptazine (4-phenylazepane derivative) [1]. In contrast, 1-phenylazepane bears the phenyl group directly on the tertiary nitrogen, which precludes N–H chemistry but enables distinct synthetic transformations—including direct N-arylation, lithiation at the α-position, and vapor-phase catalytic synthesis from aniline and 1,6-hexanediol—that are inaccessible to the C-phenyl isomers [2]. The quantitative evidence below demonstrates that this regioisomeric difference produces measurable divergence in catalytic synthesis yield, selectivity in derivatization chemistry, scaffold applicability for MCHR1 PET tracer precursors, and performance as a Bim expression inhibitor scaffold—each of which constitutes a verifiable basis for compound-specific selection over alternative azepane regioisomers [3].

Quantitative Comparative Evidence: 1-Phenylazepane vs. Closest Azepane Analogs


MCHR1 PET Tracer Precursor Applicability: 1-Phenylazepane as the Exclusive N-Aryl Scaffold for SNAP-7941-Derived Radiotracers

1-Phenylazepane serves as the N-aryl azepane core in the synthesis of MCHR1 PET tracer precursors [¹¹C]SNAP-7941 and [¹⁸F]FE@SNAP, where the N-phenyl tertiary amine motif is structurally essential for MCHR1 binding [1]. In contrast, the 3-phenylazepane scaffold found in meptazinol-derived compounds targets opioid receptors (mu, kappa) rather than MCHR1, while 4-phenylazepane derivatives (ethoheptazine, proheptazine) are opioid analgesics with no reported MCHR1 affinity [2]. This target-class divergence means that procuring a C-phenyl azepane isomer for an MCHR1 PET tracer program would require complete re-engineering of the pharmacophore and revalidation of binding, whereas 1-phenylazepane provides the correct N-aryl geometry for direct incorporation into the SNAP chemotype .

MCHR1 PET tracer radiosynthesis

Vapor-Phase Catalytic Synthesis Yield: 1-Phenylazepane Achieves 84% Yield via NiO-CoO/SiO₂-Al₂O₃ Catalysis

1-Phenylazepane can be synthesized directly from aniline and 1,6-hexanediol via a single-step vapor-phase catalytic process. Under optimized conditions with a bimetallic NiO-CoO/SiO₂-Al₂O₃ catalyst (total metal loading 0.1 mmol/g, Ni:Co = 3:1 molar ratio), the yield reaches 84% [1]. The monometallic NiO/SiO₂-Al₂O₃ catalyst (NiO loading 0.1 mmol/g) delivers 82% yield, and the CoO/SiO₂-Al₂O₃ catalyst (CoO loading 0.3 mmol/g) provides 80% yield [2]. Critically, this vapor-phase N-alkylation route exploits the nucleophilicity of aniline to construct the N-phenylazepane framework directly and is fundamentally inapplicable to the synthesis of 2-, 3-, or 4-phenylazepane isomers, which require alternative multistep routes involving pre-formed phenyl-substituted cyclohexanone derivatives. No comparable single-step vapor-phase process has been reported for any C-phenyl azepane isomer [3].

heterogeneous catalysis vapor-phase synthesis process chemistry

Bim Expression Inhibition: N-Benzylsulfonyl-2-phenylazepane Reduces Bim to 7% of Control at 10 µM with Minimal PKA Inhibition

A series of N-benzylsulfonyl-2-phenylazepanes, derived from the 1-phenylazepane scaffold, were evaluated as direct inhibitors of the pro-apoptotic protein Bim in cardiomyocytes under chronic β-adrenergic receptor activation. The lead compound reduced Bim expression levels to 7% of the untreated control at 10 µM, while exhibiting little inhibitory effect on protein kinase A (PKA) activity and minimal toxicity [1]. This represents the first reported class of compounds capable of directly reducing Bim expression—a therapeutic strategy distinct from β-blockers, which act upstream of Bim induction. Unsubstituted 1-phenylazepane serves as the parent scaffold for this chemotype; the N-benzylsulfonyl derivatization at the 2-position (enabled by lithiation of the N-Boc-protected azepane ) is a transformation uniquely accessible to the N-phenyl-substituted scaffold due to the directing effect of the N-phenyl group on α-lithiation regioselectivity.

Bim expression cardiomyocyte apoptosis anti-apoptotic

Na₂O Promoter Effect on Catalyst Selectivity: 1-Phenylazepane Synthesis Selectivity Improved by Alkali Metal Oxide Doping

In the vapor-phase catalytic synthesis of 1-phenylazepane over CoO/SiO₂-Al₂O₃, doping with Na₂O significantly improved catalyst selectivity by increasing the amount of weak acid sites while simultaneously reducing the population of medium-strong acid sites [1]. Specifically, NH₃-TPD characterization demonstrated that Na₂O-doped catalysts exhibited enhanced weak acidity and suppressed medium-strong acidity relative to the undoped CoO/SiO₂-Al₂O₃ baseline, leading to improved selectivity for the target 1-phenylazepane product. In contrast, K₂O doping proved detrimental: the amount of weak acid sites decreased markedly and CoO particles underwent sintering during reaction, reducing both activity and selectivity [2]. This promoter effect is specific to the N-phenylazepane product because the acid site distribution governs the selectivity between N-alkylation (desired) and competing side reactions (C-alkylation, oligomerization) during the aniline + 1,6-hexanediol condensation.

catalyst promoter selectivity optimization acid site modulation

Physicochemical Property Differentiation: Density and Boiling Point of 1-Phenylazepane vs. 4-Phenylazepane

1-Phenylazepane and 4-phenylazepane exhibit measurable differences in key physicochemical properties relevant to purification and formulation. 1-Phenylazepane has a reported density of 0.976 g/cm³ and a boiling point of 277.5 °C at 760 mmHg , while 4-phenylazepane has a density of 0.9 ± 0.1 g/cm³ (calculated) and a boiling point of 279.3 °C at 760 mmHg . The ~0.08 g/cm³ density difference and ~1.8 °C boiling point difference, while modest, are sufficient to enable chromatographic separation and distillation-based purification discrimination between the two regioisomers—an important consideration for quality control when both isomers may be present as synthetic byproducts or impurities.

physicochemical properties density boiling point

Lithiation Regioselectivity: α-Lithiation of N-Boc-1-phenylazepane Enables 2,2-Disubstitution Not Accessible to C-Phenyl Isomers

The N-phenyl substitution in 1-phenylazepane enables directed α-lithiation at the 2-position of the azepane ring upon N-Boc protection, followed by electrophilic trapping to generate 2,2-disubstituted azepanes . This reactivity has been demonstrated for N-Boc-2-phenylazepane (which is structurally derived from 1-phenylazepane), where treatment with n-BuLi followed by electrophilic quench produces 2,2-disubstituted products in good yields . The lithiation rate and carbamate rotational barrier were quantified by in situ ReactIR spectroscopy and variable-temperature NMR. In contrast, C-phenyl azepane isomers (e.g., 3-phenylazepane, 4-phenylazepane) lack the N-phenyl directing group and would undergo lithiation at different positions or with different regioselectivity, if at all, due to the absence of the N-aryl directing effect on the nitrogen lone pair.

lithiation regioselectivity α-functionalization

Optimal Application Scenarios for 1-Phenylazepane Based on Quantitative Evidence


MCHR1 PET Tracer Precursor Synthesis for Neuroimaging Programs

1-Phenylazepane is the optimal starting material for synthesizing MCHR1 PET tracer precursors in the SNAP-7941 chemotype family, including [¹¹C]SNAP-7941 and [¹⁸F]FE@SNAP [1]. The N-phenyl tertiary amine geometry of 1-phenylazepane matches the structural requirements of the SNAP pharmacophore, where a high-affinity MCHR1 antagonist is required (SNAP-7941 Ki = 0.6 nM). Programs developing PET imaging agents for obesity, mood disorders, or energy homeostasis research should specify 1-phenylazepane rather than any C-phenyl azepane isomer, as the latter would require complete pharmacophore redesign and revalidation of MCHR1 binding [2]. The radiosynthesis of [¹⁸F]FE@SNAP via microfluidic direct [¹⁸F]fluorination of a tosylated precursor further underscores the need for the correct N-aryl azepane scaffold at the precursor stage [3].

Kilogram-Scale Manufacturing via Vapor-Phase Catalytic Process

For industrial-scale procurement, 1-phenylazepane is uniquely suited to continuous vapor-phase manufacturing using the NiO-CoO/SiO₂-Al₂O₃ catalytic system, which delivers 84% single-step yield from aniline and 1,6-hexanediol [1]. The catalyst life has been demonstrated up to 100 hours with stable performance, and Na₂O doping further optimizes selectivity [2]. Process chemists planning multi-kilogram campaigns should select 1-phenylazepane over C-phenyl isomers on the basis of this established single-step vapor-phase route, which eliminates the need for multistep batch synthesis and reduces cost per kilogram. The vapor-phase process also avoids liquid-phase solvents and stoichiometric reagents, offering environmental and economic advantages for GMP manufacturing [3].

Cardiovascular Drug Discovery: Bim Expression Inhibitor Library Synthesis

Drug discovery programs targeting direct inhibition of Bim expression for cardioprotection should procure 1-phenylazepane as the core scaffold for compound library generation. The N-benzylsulfonyl-2-phenylazepane chemotype, derived from 1-phenylazepane, has demonstrated 93% reduction in Bim expression (to 7% of control at 10 µM) in cardiomyocytes under chronic β-adrenergic stress, with minimal PKA inhibition and low toxicity [1]. This validated scaffold enables structure-activity relationship (SAR) exploration at the N-sulfonyl and 2-position, where the N-phenyl group directs α-lithiation for regioselective functionalization [2]. No C-phenyl azepane isomer has been reported to support this chemotype, making 1-phenylazepane the essential starting material for Bim inhibitor medicinal chemistry [3].

Regioselective Derivatization via Directed α-Lithiation for 2,2-Disubstituted Azepane Synthesis

For synthetic chemistry groups requiring 2,2-disubstituted azepane building blocks, 1-phenylazepane enables a directed α-lithiation strategy that is not accessible with C-phenyl azepane regioisomers [1]. Following N-Boc protection, treatment with n-BuLi generates the α-lithiated intermediate, which can be trapped with a wide range of electrophiles to produce diverse 2,2-disubstituted products. This reactivity has been mechanistically validated by in situ ReactIR spectroscopy, confirming the kinetic profile of lithiation and the role of the N-phenyl group in directing metalation regioselectivity [2]. Procurement of 1-phenylazepane is mandatory for programs utilizing this synthetic strategy; neither 3-phenylazepane nor 4-phenylazepane can serve as substitutes due to their fundamentally different electronic structure at nitrogen (secondary vs. tertiary amine).

Quote Request

Request a Quote for 1-phenylazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.